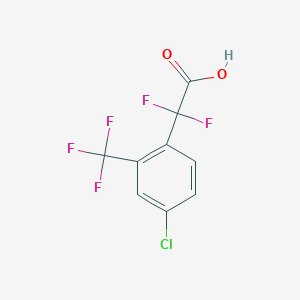

2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid

Übersicht

Beschreibung

The compound “4-Chloro-2-(trifluoromethyl)phenylboronic acid” is a related compound . It is a solid substance at 20 degrees Celsius and has a molecular weight of 224.37 .

Molecular Structure Analysis

The molecular formula of “4-Chloro-2-(trifluoromethyl)phenylboronic acid” is C7H5BClF3O2 . The structure of this compound includes a phenyl ring with a boronic acid group and a trifluoromethyl group attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(trifluoromethyl)phenylboronic acid” include a melting point of 182 degrees Celsius and solubility in methanol .

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment and Environmental Impact

Research on pesticides and their degradation products, such as 2,4-dichlorophenoxyacetic acid and related compounds, highlights the importance of understanding the environmental impact and treatment options for wastewater produced by the pesticide industry. Biological processes and activated carbon have been shown to effectively remove a wide range of toxic pollutants from wastewater, potentially creating high-quality effluents (Goodwin et al., 2018)(source).

Toxicology and Environmental Safety

Studies on herbicides like 2,4-D emphasize the need for ongoing research into the toxicology and mutagenicity of these chemicals. These insights are crucial for assessing exposure risks in both humans and non-target species, with a focus on molecular biology and the degradation of pesticides (Zuanazzi et al., 2020)(source).

Disinfection of Wastewater

Peracetic acid, a strong disinfectant, is gaining attention for wastewater treatment due to its effectiveness and environmental benefits. It does not produce persistent toxic residues or by-products, making it a preferable alternative for ensuring the safety of treated wastewater (Kitis, 2004)(source).

Microbial Degradation of Pollutants

The microbial degradation of polyfluoroalkyl chemicals into perfluoroalkyl acids underlines the complexity of environmental pollution and the challenges in assessing the fate of such pollutants. This area of research is essential for understanding the persistence and spread of pollutants in the environment (Liu & Mejia Avendaño, 2013)(source).

Synthesis and Application in Organic Materials

Research into the synthesis and application of fluorinated compounds, including those related to the subject compound, continues to be a vital area of study. These compounds are critical in developing new pharmaceuticals, agrochemicals, and functional materials due to their unique properties (Song et al., 2018)(source).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 4-chloro-2-(trifluoromethyl)phenylboronic acid are often used in suzuki-miyaura cross coupling reactions .

Mode of Action

Boronic acids, such as 4-chloro-2-(trifluoromethyl)phenylboronic acid, are known to participate in suzuki-miyaura cross coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross coupling reaction, in which similar compounds are involved, is a key process in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Pharmacokinetics

The solubility of a related compound, 4-chloro-2-(trifluoromethyl)phenylboronic acid, in methanol is mentioned , which could potentially influence its bioavailability.

Result of Action

The ability of similar compounds to form carbon-carbon bonds in suzuki-miyaura cross coupling reactions suggests that they could potentially be used to synthesize a wide range of organic compounds .

Action Environment

The storage temperature for 4-chloro-2-(trifluoromethyl)phenylboronic acid is recommended to be at room temperature, in a cool and dark place , which may suggest that similar conditions could be optimal for 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid.

Eigenschaften

IUPAC Name |

2-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5O2/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREIVRKDGUHYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

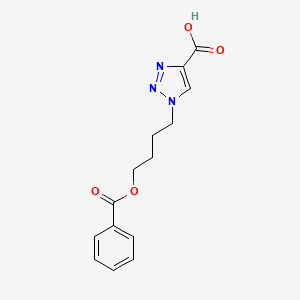

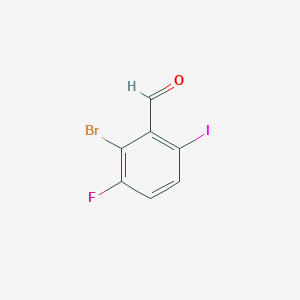

![4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1474946.png)